Comparative Lipophilicity vs. 3-Azetidinol Hydrochloride: A Critical Selector for Drug Design
The 3-ethyl substitution dramatically increases the compound's lipophilicity compared to the unsubstituted 3-azetidinol hydrochloride [1]. The calculated partition coefficient (LogP) for the target compound is 0.86, indicating a preference for a lipophilic environment, whereas the baseline 3-azetidinol HCl has a LogP of -1.05, indicating high hydrophilicity . This over 1000-fold difference in the octanol-water partition ratio is a pivotal factor for blood-brain barrier penetration and target binding.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 0.86 |
| Comparator Or Baseline | 3-Azetidinol hydrochloride: LogP = -1.05 |
| Quantified Difference | ΔLogP = 1.91 (approximately 81-fold increase in octanol-water partition coefficient) |
| Conditions | In silico calculation (ALogPS or similar) from authoritative chemical databases |
Why This Matters
This difference is crucial for projects targeting intracellular or CNS receptors where logP is a key design parameter, making the ethyl analog a necessary procurement choice when higher lipophilicity is required.
- [1] Molbase. 3-ethylazetidin-3-ol,hydrochloride. CAS 935668-00-1. LogP: 0.8615. View Source
